2-amino-N-(3,4-dichlorobenzyl)benzamide
Description
2-Amino-N-(3,4-dichlorobenzyl)benzamide is a benzamide derivative characterized by an amino group at the ortho-position of the benzamide core and a 3,4-dichlorobenzyl substituent on the amide nitrogen. This structural motif is significant in medicinal chemistry due to the electronic and steric effects imparted by the chlorine atoms, which enhance lipophilicity and influence receptor binding.
Properties
Molecular Formula |
C14H12Cl2N2O |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-amino-N-[(3,4-dichlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-6-5-9(7-12(11)16)8-18-14(19)10-3-1-2-4-13(10)17/h1-7H,8,17H2,(H,18,19) |
InChI Key |
FYWKGLNCJDQKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Benzamides
*Calculated based on molecular formula C₁₄H₁₁Cl₂N₂O.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorobenzyl group enhances lipophilicity and metabolic stability compared to methoxy-substituted analogues (e.g., 3,4-dimethoxyphenyl in ). Chlorine atoms also increase molecular polarity, as seen in the higher density (1.488 g/cm³) of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide .
- Amino and Hydroxy Groups: The presence of a 2-amino group (as in the target compound) or 2-hydroxy group (e.g., in salicylamides ) influences hydrogen-bonding capacity, affecting solubility and receptor interactions.
Antimicrobial Activity :
- Salicylamide Derivatives : 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide demonstrated potent activity against Desulfovibrio piger, reducing bacterial biomass by 49–50% at 0.37–1.10 µmol/L and achieving complete growth inhibition at 30 µmol/L . This highlights the importance of the 3,4-dichlorophenyl group in disrupting sulfate metabolism in anaerobic bacteria.
- Psychoactive Effects: 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921), a structural analogue, exhibits mu-opioid receptor agonist activity, underscoring the role of the 3,4-dichlorobenzyl group in central nervous system targeting .
Enzyme Inhibition :
- Pteridine Reductase-1 (PTR1) Inhibition: 2-Amino-N-(3,4-dichlorobenzyl)-6,7-dimethoxybenzo[d]thiazole-4-carboxamide (13b) showed activity against trypanosomatid parasites, with the 3,4-dichlorobenzyl group enhancing binding affinity through hydrophobic interactions .
Spectral and Analytical Data
Table 2: Spectral Characteristics of Selected Compounds
*Predicted based on analogous compounds.
Key Notes:
- The ¹H-NMR of 3,4-dichlorobenzyl-substituted compounds typically shows a doublet for the benzyl CH₂ group at δ ~4.5 ppm, with aromatic protons appearing as multiplets between δ 7.2–7.6 due to chlorine’s deshielding effect .
- Mass spectrometry confirms molecular ion peaks consistent with calculated weights (e.g., [M+H]+ 413.1 for thiazole derivative 13b ).
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